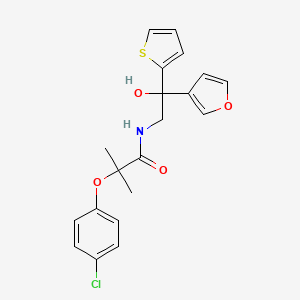
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C20H20ClNO4S and its molecular weight is 405.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells
Phenothiazine derivatives with various conjugated linkers, including furan and thiophene, have been synthesized and applied in dye-sensitized solar cells. These compounds have been shown to significantly impact the device's performance, with furan-conjugated linkers enhancing solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This highlights the potential of incorporating furan and thiophene units in solar cell technologies for improved efficiency (Se Hun Kim et al., 2011).
Antimicrobial Activity
Compounds incorporating furan and thiophene moieties have been synthesized and demonstrated significant antimicrobial activity. For example, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and their Schiff bases has shown promising results against various microbial strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (M. Arora et al., 2013).
Antiprotozoal Activity
Research into the synthesis of 2,5-bis(4-guanylphenyl)furans and related analogues has revealed their potential in treating protozoal infections. While these compounds exhibited moderate antimalarial activity, they were highly effective against Trypanosoma rhodesiense, suggesting their utility in developing new treatments for protozoal diseases (B. Das & D. Boykin, 1977).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-19(2,26-16-7-5-15(21)6-8-16)18(23)22-13-20(24,14-9-10-25-12-14)17-4-3-11-27-17/h3-12,24H,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMNCGAGQNHGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C1=COC=C1)(C2=CC=CS2)O)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
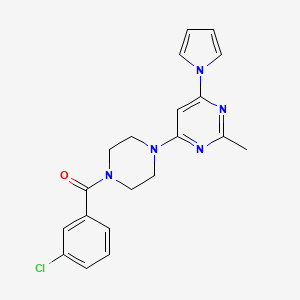
![N-[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2374110.png)
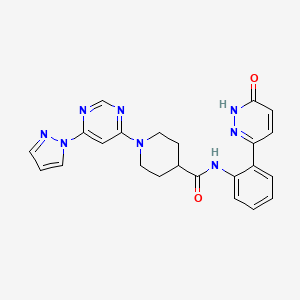
![2-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2374112.png)
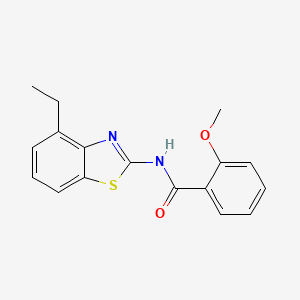
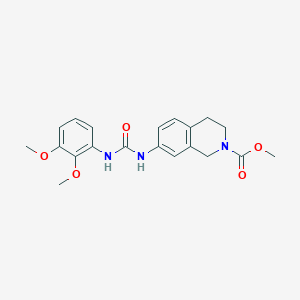
![2-Thiophenepropanoic acid, 4-bromo-beta-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-beta-methyl-, methyl ester, (betaS)-](/img/structure/B2374117.png)
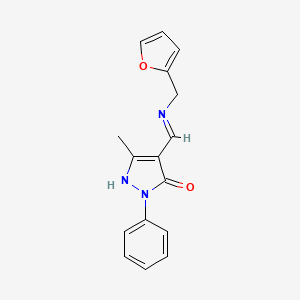
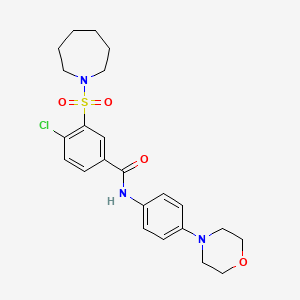
![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)
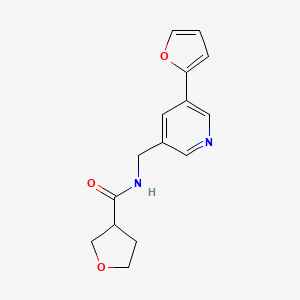
![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)
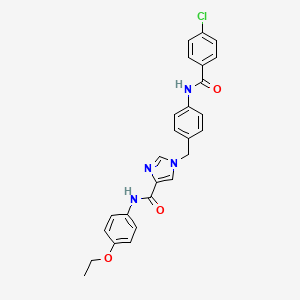
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2374128.png)
